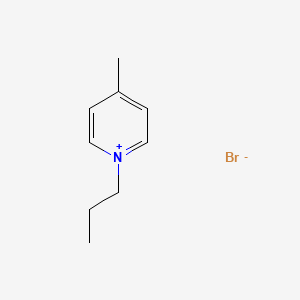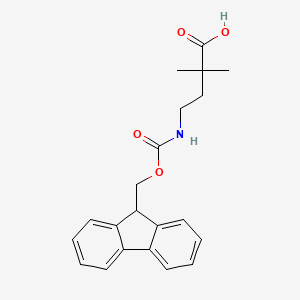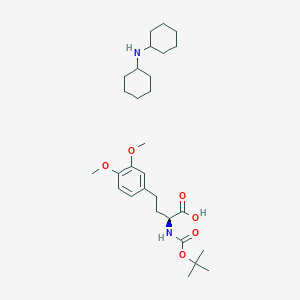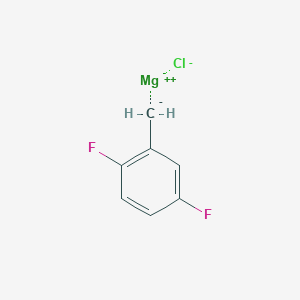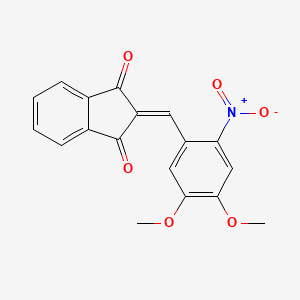
Boc-beta,beta-diMe-Phe-OH*DCHA (rac)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-beta,beta-diMe-Phe-OH*DCHA (rac) is a chemical compound with the CAS number 144643-84-5 . Its chemical name is N-alpha-t-Butyloxycarbonyl-beta,beta-dimethyl-phenylalanine (rac.) dicyclohexylamine salt . It is also known by other synonyms such as 2- (tert-butoxycarbonylamino)-3-methyl-3-phenylbutanoic acid DCHA salt, (R,S)-Boc-2-amino-3-methyl-3-phenyl-butyric acid DCHA salt, and (R,S)-Boc-beta,beta-dimethyl-phenylalanine dicyclohexylamine . Beta,beta-Dimethylation of amino acids, like in this compound, stabilizes appropriate peptides towards digestion by proteases .
Molecular Structure Analysis
The molecular formula of Boc-beta,beta-diMe-Phe-OH*DCHA (rac) is C28H46N2O4 . It has a molecular weight of 474.7 g/mol . The SMILES representation of the molecule isCC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)C1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 . Physical And Chemical Properties Analysis
The physical and chemical properties of Boc-beta,beta-diMe-Phe-OH*DCHA (rac) include its molecular formula C28H46N2O4 and molecular weight 474.7 g/mol . More detailed physical and chemical properties are not available in the search results.科学的研究の応用
Boc-beta,beta-diMe-Phe-OH*DCHA (rac) has been used in a variety of scientific research applications. For example, it has been used in the synthesis of peptide hormones, peptide antibiotics, and peptide toxins. It has also been used in the development of novel peptides with improved pharmacological properties. In addition, it has been used in the synthesis of peptide-based drugs and drug delivery systems.
作用機序
Boc-beta,beta-diMe-Phe-OH*DCHA (rac) acts as a linker and capping agent during peptide synthesis. The linker is used to attach the amino acid to the solid support, while the capping agent protects the amino acid from degradation. The linker and capping agent also serve to promote the formation of the desired peptide structure.
Biochemical and Physiological Effects
Boc-beta,beta-diMe-Phe-OH*DCHA (rac) has been used in the synthesis of peptide hormones, peptide antibiotics, and peptide toxins. These peptides have a variety of biochemical and physiological effects, depending on the peptide sequence. For example, peptide hormones can act as neurotransmitters, hormones, or growth factors, while peptide antibiotics can inhibit the growth of bacteria or other microorganisms. Peptide toxins can be used to target specific cells or organisms, or to modulate the activity of enzymes or other proteins.
実験室実験の利点と制限
Boc-beta,beta-diMe-Phe-OH*DCHA (rac) has several advantages for use in laboratory experiments. It is a stable reagent, with a long shelf life. It is also relatively inexpensive and easy to use. However, it is not suitable for use in the synthesis of peptides containing cysteine or other thiol-containing amino acids, as the reagent may react with the thiol group.
将来の方向性
The use of Boc-beta,beta-diMe-Phe-OH*DCHA (rac) in the synthesis of peptides has opened up a wide range of possibilities for the development of novel peptides with improved pharmacological properties. In the future, this reagent could be used in the synthesis of peptide-based drugs, drug delivery systems, and peptide vaccines. It could also be used in the development of peptide-based diagnostics and therapeutics. Additionally, it could be used in the synthesis of peptide-based materials for use in tissue engineering, drug delivery, and other biomedical applications.
合成法
Boc-beta,beta-diMe-Phe-OH*DCHA (rac) is synthesized using a process known as solid-phase peptide synthesis (SPPS). This process involves the coupling of amino acids to a solid support, such as a resin or polymer. The amino acids are then linked together in a stepwise fashion to form the desired peptide. Boc-beta,beta-diMe-Phe-OH*DCHA (rac) can be used as a linker for the attachment of the amino acid to the solid support. It is also used as a capping reagent to protect the amino acid from degradation.
Safety and Hazards
特性
IUPAC Name |
N-cyclohexylcyclohexanamine;3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4.C12H23N/c1-15(2,3)21-14(20)17-12(13(18)19)16(4,5)11-9-7-6-8-10-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h6-10,12H,1-5H3,(H,17,20)(H,18,19);11-13H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCRQGHNXMROJEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)C1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Bromo-4-(methoxymethyl)benzo[d][1,3]dioxole](/img/structure/B6360500.png)


